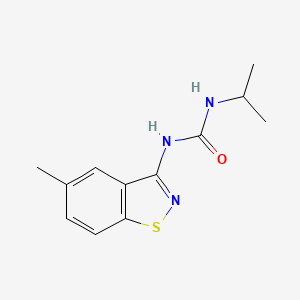
1-(5-Methyl-1,2-benzothiazol-3-yl)-3-propan-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-1,2-benzothiazol-3-yl)-3-propan-2-ylurea is a chemical compound that belongs to the class of benzothiazole derivatives
Vorbereitungsmethoden
The synthesis of 1-(5-Methyl-1,2-benzothiazol-3-yl)-3-propan-2-ylurea typically involves the reaction of 5-methyl-1,2-benzothiazol-3-ylamine with isocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
1-(5-Methyl-1,2-benzothiazol-3-yl)-3-propan-2-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Methyl-1,2-benzothiazol-3-yl)-3-propan-2-ylurea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-(5-Methyl-1,2-benzothiazol-3-yl)-3-propan-2-ylurea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
1-(5-Methyl-1,2-benzothiazol-3-yl)-3-propan-2-ylurea can be compared with other benzothiazole derivatives, such as:
1-methyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea: This compound has a similar structure but differs in the substitution pattern, which may lead to different biological activities and applications.
(5-Methyl-1,2-benzothiazol-3-yl)urea: This compound lacks the propan-2-yl group, which may affect its chemical reactivity and biological properties.
Eigenschaften
CAS-Nummer |
105734-48-3 |
|---|---|
Molekularformel |
C12H15N3OS |
Molekulargewicht |
249.33 g/mol |
IUPAC-Name |
1-(5-methyl-1,2-benzothiazol-3-yl)-3-propan-2-ylurea |
InChI |
InChI=1S/C12H15N3OS/c1-7(2)13-12(16)14-11-9-6-8(3)4-5-10(9)17-15-11/h4-7H,1-3H3,(H2,13,14,15,16) |
InChI-Schlüssel |
RDWHAMDWTIYXTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SN=C2NC(=O)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-Phenyl-4b,9-dihydrobenzo[a]azulene](/img/structure/B14343372.png)
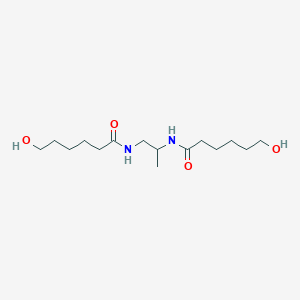
![Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B14343381.png)
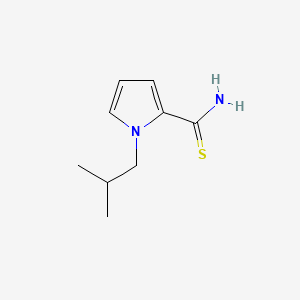

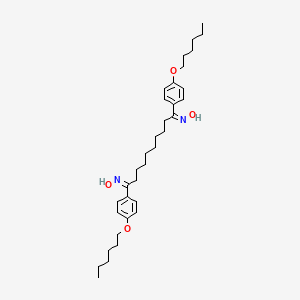
![3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid](/img/structure/B14343416.png)

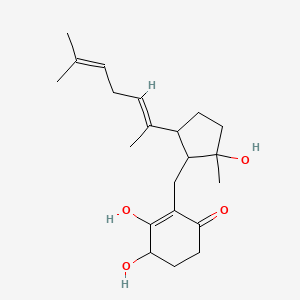
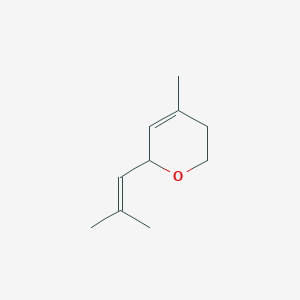
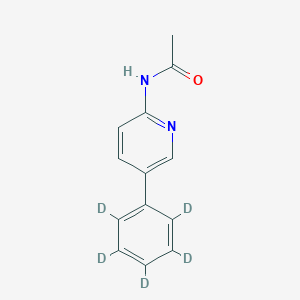
![Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]-](/img/structure/B14343455.png)

![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)](/img/structure/B14343461.png)
